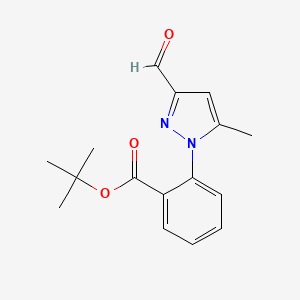
tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate
Übersicht
Beschreibung
tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate: is an organic compound with the molecular formula C16H18N2O3 It is a derivative of benzoic acid and contains a pyrazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of a benzoic acid derivative with a pyrazole derivative under specific conditions. One common method involves the use of tert-butyl benzoate as a starting material, which is then reacted with 3-formyl-5-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(3-carboxy-5-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-(3-hydroxymethyl-5-methyl-1H-pyrazol-1-yl)benzoate.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities. Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Pyrazole derivatives have been explored as potential drug candidates for the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is utilized in the synthesis of specialty chemicals and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors in the body, modulating their activity. The formyl group can also participate in chemical reactions within biological systems, leading to the formation of reactive intermediates that can affect cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, influencing signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(3-hydroxy-5-methyl-1H-pyrazol-1-yl)benzoate
- tert-Butyl 2-(3-carboxy-5-methyl-1H-pyrazol-1-yl)benzoate
- tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)benzoate
Uniqueness: tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. The formyl group allows for specific chemical transformations, such as oxidation and reduction, which are not possible with other substituents like hydroxyl or carboxyl groups .
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-formyl-5-methylpyrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYKUUYTNMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138712 | |
| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263063-14-4 | |
| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263063-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


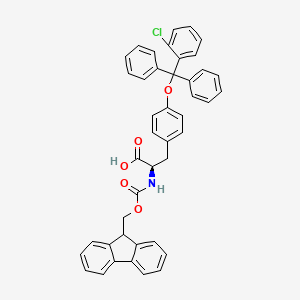
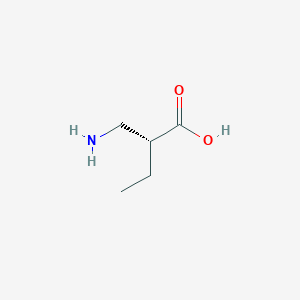

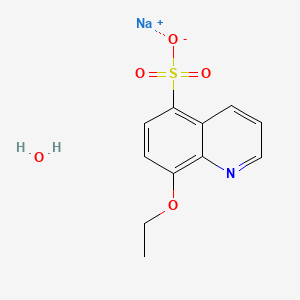
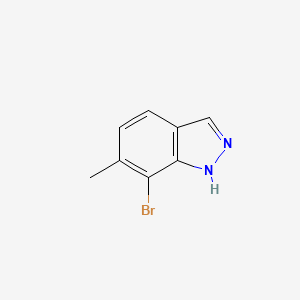
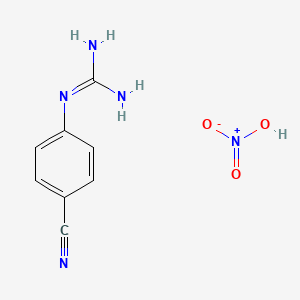

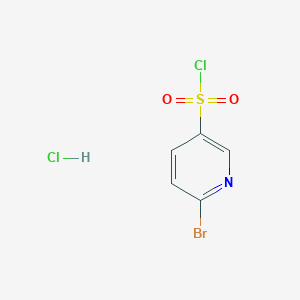
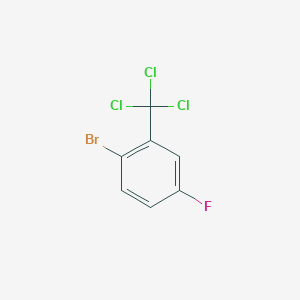
![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

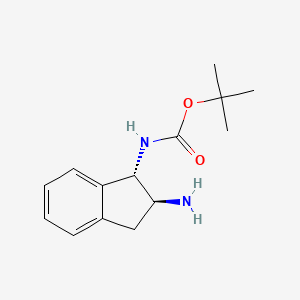
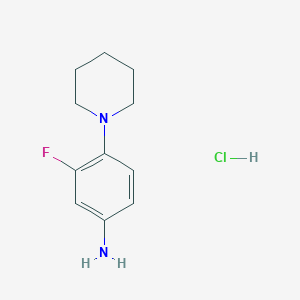
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
